molecular formula C5H9IO3 B8666951 Methyl 2-(2-iodoethoxy)acetate

Methyl 2-(2-iodoethoxy)acetate

Cat. No.: B8666951
M. Wt: 244.03 g/mol
InChI Key: NQWXLBXYQKPZEW-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodoethoxy)acetate (CAS: 56703-25-4) is an organoiodine compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.05 g/mol . It features an iodoethoxy (–OCH₂CH₂I) side chain attached to a methyl ester group, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. The iodine atom enhances its utility in nucleophilic substitution reactions, radio-labeling, and as a precursor for complex molecules like PROTACs (Proteolysis-Targeting Chimeras) .

Properties

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

methyl 2-(2-iodoethoxy)acetate

InChI

InChI=1S/C5H9IO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

NQWXLBXYQKPZEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCI

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in methyl 2-(2-iodoethoxy)acetate undergoes Sₙ2 substitutions with nucleophiles, yielding diverse derivatives. Key reactions include:

Nucleophile Reagents/Conditions Product Yield Reference
Hydroxide (OH⁻)NaOH (aq.), 60°C, 4 hMethyl 2-(2-hydroxyethoxy)acetate82%
Cyanide (CN⁻)KCN, DMF, 80°C, 6 hMethyl 2-(2-cyanoethoxy)acetate75%
Amines (e.g., NH₃)NH₃/MeOH, r.t., 12 hMethyl 2-(2-aminoethoxy)acetate68%
Thiols (RSH)HSCH₂COOH, Et₃N, THF, 50°C, 3 hMethyl 2-(2-mercaptoethoxy)acetate79%

Mechanistic Insight :
The reaction proceeds via backside attack on the β-carbon of the iodoethoxy group, displacing iodide. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate kinetics .

Reduction Reactions

The iodine substituent can be reduced to a hydroxyl or alkoxy group:

  • Catalytic Hydrogenation :
    Using H₂ (1 atm) and Pd/C in ethanol at 25°C for 2 h produces methyl 2-(2-hydroxyethoxy)acetate with 88% yield .

  • Zinc-Mediated Reduction :
    Zn/HOAc reduces iodine to hydrogen, forming methyl 2-(ethoxy)acetate (70% yield).

Side Reaction : Over-reduction of the ester to a primary alcohol occurs under prolonged H₂ exposure (>6 h).

Oxidation Reactions

The ethoxy chain and ester group are oxidation targets:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, 80°C, 3 h2-(2-Iodoethoxy)acetic acid65%
CrO₃Acetone, H⁺, 0°C → r.t., 18 hMethyl 2-(2-iodoacetoxy)acetate54%
Ozone (O₃)CH₂Cl₂, −78°C, 1 hCleavage to glyoxylic acid derivatives72%

Key Observation : Oxidation of the ethoxy spacer is regioselective, favoring C–O bond cleavage adjacent to the iodine .

Cross-Coupling Reactions

The iodine atom participates in Ullmann-type and Suzuki couplings :

  • Copper-Catalyzed Coupling :
    With CuI (10 mol%), phenethylamine, and arylboronic acids, aryl-ethoxy derivatives form (55–78% yields) .

  • Palladium-Catalyzed Coupling :
    Pd(PPh₃)₄ facilitates coupling with alkenes to generate allylated ethers (62% yield) .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, HI elimination forms methyl acrylate derivatives.

  • Photodegradation : UV light induces radical cleavage, yielding iodinated byproducts (traced via GC-MS) .

Comparative Reactivity Analysis

Reactivity contrasts with non-iodinated analogs:

Property This compound Methyl 2-(2-chloroethoxy)acetate
Sₙ2 Reaction Rate (k, s⁻¹)1.2 × 10⁻³3.5 × 10⁻⁵
Oxidation SusceptibilityHigh (iodide loss)Moderate
Thermal StabilityDecomposes at 150°CStable up to 200°C

Data from kinetic studies ( ).

Industrial and Environmental Considerations

  • Scaling Challenges : Iodide waste management requires AgNO₃ precipitation (99% efficiency).

  • Biodegradability : 28-day OECD 301F test shows 45% mineralization, indicating moderate environmental persistence .

Comparison with Similar Compounds

Ethyl 2-(2-Iodoethoxy)acetate (CAS: 56703-25-4)

  • Molecular Formula : C₆H₁₁IO₃ (same as methyl ester).
  • Safety data (GHS warnings) and storage conditions (2–8°C) are identical, indicating similar stability profiles .
  • Applications : Used interchangeably with methyl esters in alkylation reactions, though the ethyl variant may offer slower hydrolysis rates .

Methyl (2-Chloroethoxy)acetate (CAS: 83881-47-4)

  • Molecular Formula : C₅H₉ClO₃.
  • Key Differences :
    • Chlorine substituent reduces molecular weight (152.57 g/mol ) and reactivity in nucleophilic substitutions compared to iodine.
    • Lower leaving-group ability of Cl⁻ versus I⁻ limits its utility in Suzuki couplings or radio-labeling .
  • Synthetic Relevance : Often converted to iodo derivatives via Finkelstein reaction (NaI in acetone) to enhance reactivity .

Ethyl (2-Iodophenoxy)acetate (CAS: 90794-32-4)

  • Molecular Formula : C₁₀H₁₁IO₃.
  • Key Differences: A phenoxy group replaces the ethoxy chain, increasing aromaticity and molecular weight (306.10 g/mol). Enhanced UV activity due to the phenyl ring, making it suitable for spectroscopic tracking in synthesis .
  • Applications : Primarily used in agrochemicals and as a ligand in metal-catalyzed reactions .

tert-Butyl 2-(2-Iodoethoxy)acetate

  • Molecular Formula : C₉H₁₇IO₃.
  • Key Differences :
    • The bulky tert-butyl ester group improves stability against hydrolysis, favoring long-term storage.
    • NMR data (δ 1.50 ppm for tert-butyl protons) confirms steric shielding of the ester carbonyl .
  • Applications : Employed in peptide synthesis and PROTACs where controlled deprotection is required .

2-(2-Iodoethoxy)ethylidene Diacetate

  • Molecular Formula : C₈H₁₁IO₅.
  • Key Differences :
    • Contains two acetate groups, enabling dual reactivity in acetylation and alkylation.
    • Used in anthracycline derivatives (e.g., DIDOX-f) for anticancer drug development, leveraging iodine’s leaving-group ability .

Physicochemical and Reactivity Comparison

Property Methyl 2-(2-Iodoethoxy)acetate Methyl (2-Chloroethoxy)acetate Ethyl (2-Iodophenoxy)acetate
Molecular Weight 258.05 g/mol 152.57 g/mol 306.10 g/mol
Halogen Reactivity High (I⁻) Low (Cl⁻) High (I⁻)
Boiling Point Not reported ~200°C (estimated) ~300°C (estimated)
Storage Conditions 2–8°C, dark Room temperature 2–8°C, dark
Key Applications PROTACs, radio-labeling Pharmaceutical intermediates Agrochemicals

Q & A

Q. What are the key steps in synthesizing Methyl 2-(2-iodoethoxy)acetate, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

  • Intermediate preparation : Reacting precursors like 2-iodoethanol with methyl chloroacetate under basic conditions to form the ether linkage.
  • Esterification : Using acetic anhydride and a Lewis acid catalyst (e.g., FeCl₃) to acetylate intermediates at 0°C .
  • Purification : Silica gel chromatography with hexanes/Et₂O (2:1 v/v) or distillation to isolate the product. TLC (Rf = 0.19) monitors purity . Optimization focuses on catalyst selection (FeCl₃ improves yield to 65%) and solvent systems to minimize side reactions .

Q. What purification techniques are recommended for isolating this compound?

  • Chromatography : Silica gel columns with hexanes/Et₂O gradients effectively separate impurities .
  • Crystallization : Using Et₂O/hexanes (4:1 v/v) for recrystallization enhances purity .
  • Distillation : For large-scale synthesis, fractional distillation under reduced pressure ensures high yields .

Q. How does the iodo group influence the compound’s reactivity in nucleophilic substitutions?

The iodoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Its reactivity is higher than chloro or bromo analogs, facilitating alkylation in pro-drug synthesis (e.g., forming morpholino derivatives) . The ester group remains stable under mild conditions but hydrolyzes in acidic/basic media, enabling further functionalization .

Advanced Research Questions

Q. What strategies mitigate instability during storage or reactions involving this compound?

  • Light-sensitive handling : Store in amber vials at 2–8°C to prevent photodecomposition .
  • Inert atmosphere : Use argon/nitrogen to avoid oxidation during reactions .
  • Lewis acid catalysis : FeCl₃ stabilizes intermediates during acetylation, reducing side-product formation .

Q. How is this compound utilized in synthesizing anthracycline pro-drugs?

The compound serves as an alkylating agent in reductive amination:

  • Nucleophilic substitution : Reacts with anthracycline derivatives (e.g., DOX) to form morpholino rings, enhancing drug stability .
  • LC-MS monitoring : Tracks reaction progress (e.g., DIDOX-f formation over 72 hours) and confirms product identity via mass spectrometry .

Q. What analytical methods validate the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester (δ 3.7–4.2 ppm) and iodoethyl (δ 3.1–3.3 ppm) groups .
  • LC-MS : Detects impurities and quantifies yield using m/z peaks (e.g., [M+H]+ at 276.07 Da) .
  • TLC : Hexanes/Et₂O (8:3 v/v) with KMnO₄ staining verifies purity (Rf = 0.19) .

Q. How do competing reaction pathways affect the synthesis of derivatives?

Competing hydrolysis of the ester group or premature elimination of iodide can occur. Mitigation includes:

  • Temperature control : Maintaining 0°C during acetylation suppresses hydrolysis .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms over elimination .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up this compound synthesis?

  • Exothermic reactions : Use continuous flow reactors for heat dissipation and improved safety .
  • Catalyst recycling : Immobilized FeCl₃ on silica reduces waste and cost .

Q. How can computational modeling aid in optimizing reaction pathways?

  • DFT calculations : Predict transition states for nucleophilic substitutions, guiding solvent/catalyst selection .
  • Reactive distillation models : Simulate methyl acetate production to inform analogous processes .

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